molecular formula C8H6N2O B1277894 1,6-Naphthyridin-4-OL CAS No. 5268-38-2

1,6-Naphthyridin-4-OL

Cat. No.: B1277894
CAS No.: 5268-38-2
M. Wt: 146.15 g/mol
InChI Key: WFLDCLHOLPDVCP-UHFFFAOYSA-N
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Description

1,6-Naphthyridin-4-OL: is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a fused-ring system consisting of two pyridine rings

Scientific Research Applications

1,6-Naphthyridin-4-OL has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

The primary target of 1,6-Naphthyridin-4-OL is the receptor tyrosine kinase AXL . AXL is a key player in anticancer drug discovery and has emerged as an attractive target . It is also known to interact with the Fibroblast Growth Factor Receptor 4 (FGFR4) , which is critical to hepatocellular carcinoma .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It acts as a potent inhibitor of AXL and FGFR4 . The compound binds to these receptors, preventing them from activating their downstream signaling pathways.

Biochemical Pathways

The inhibition of AXL and FGFR4 by this compound affects several biochemical pathways. These pathways are involved in cell proliferation, survival, and migration, which are crucial for cancer progression. By inhibiting AXL and FGFR4, the compound disrupts these pathways, leading to the suppression of tumor growth .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by improved bioavailability and enhanced in vivo antitumor efficacy . The compound exhibits favorable pharmacokinetic properties with a mean residence time (MRT) of 16.5 hours and an area under the curve (AUC0-∞) of 59,815 ng h/mL in Sprague-Dawley rats .

Result of Action

The result of this compound’s action is a significant reduction in tumor growth. The compound exhibits potent antitumor efficacy in AXL-driven tumor xenograft mice, causing tumor regression at well-tolerated doses . It also displays effective inhibition against TPR-Met phosphorylation and the proliferation of the BaF3-TPR-Met cells at low micromolar concentrations .

Safety and Hazards

While the specific safety and hazards of 1,6-Naphthyridin-4-OL are not detailed in the sources, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

1,6-Naphthyridin-4-OL plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . Additionally, it interacts with proteins involved in the human immunodeficiency virus replication process, making it a potential candidate for anti-human immunodeficiency virus therapy . The nature of these interactions often involves binding to the active sites of enzymes or proteins, leading to inhibition or modulation of their activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular functions . Furthermore, it influences metabolic pathways by interacting with enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation . For instance, this compound has been shown to inhibit the activity of certain kinases involved in cancer cell signaling pathways, thereby blocking the proliferation of cancer cells . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade under others, leading to a loss of activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cancer cell proliferation and induction of apoptosis . The stability and degradation of this compound can vary depending on the experimental conditions, such as temperature, pH, and the presence of other chemicals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as inhibition of cancer cell proliferation and reduction of tumor size . At higher doses, it can cause toxic or adverse effects, including damage to normal cells and tissues . Threshold effects have been observed, where the therapeutic effects are maximized at certain dosages, beyond which the adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in cellular metabolism, influencing the levels of metabolites and the overall metabolic flux . For instance, this compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolic balance within the cell . Additionally, this compound can affect the levels of certain metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide, thereby influencing cellular energy status .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it binds to specific transporters on the cell membrane . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within the cell can influence its activity and function, as it may target specific organelles or cellular structures .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Naphthyridin-4-OL can be synthesized through various methods. One common approach involves the condensation of 2-aminopyridine with β-ketoesters, followed by cyclization and oxidation steps. Another method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions, leading to the formation of the naphthyridine core.

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthetic routes that are optimized for high yield and purity. These methods often employ catalysts and specific reaction conditions to ensure efficient production. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridin-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include naphthyridine N-oxides, dihydro-naphthyridines, and various substituted naphthyridines, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

1,6-Naphthyridin-4-OL can be compared with other naphthyridine derivatives, such as 1,5-naphthyridine and 1,8-naphthyridine. While all these compounds share a similar core structure, their biological activities and applications can vary significantly. For example, 1,8-naphthyridine is known for its use in antibacterial agents like gemifloxacin, whereas this compound is more extensively studied for its anticancer properties .

List of Similar Compounds

  • 1,5-Naphthyridine
  • 1,8-Naphthyridine
  • Pyrido[2,3-d]pyrimidine
  • Pyrido[3,4-d]pyrimidine

These compounds, while structurally related, exhibit unique properties and applications that distinguish them from this compound .

Properties

IUPAC Name

1H-1,6-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLDCLHOLPDVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72754-01-9
Record name 1,4-dihydro-1,6-naphthyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dowtherm A (60 mL) was brought to reflux and (a) (6.3 g, 25.4 mmol) was added portionwise over 2 minutes. The mixture was heated for a further 5 minutes then allowed to cool to room temperature. The resulting solid was washed with a small amount of cold ethanol and dried in vacuo (2.6 g, 69%).
Name
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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